molecular formula C16H23Cl2N3O2S B15096877 1-{[4-(2,5-Dichlorophenyl)piperazin-1-yl]sulfonyl}azepane

1-{[4-(2,5-Dichlorophenyl)piperazin-1-yl]sulfonyl}azepane

Cat. No.: B15096877
M. Wt: 392.3 g/mol
InChI Key: OUAJJHGTTYVQHP-UHFFFAOYSA-N
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Description

1-{[4-(2,5-Dichlorophenyl)piperazin-1-yl]sulfonyl}azepane is a chemical compound with the molecular formula C16H23Cl2N3O2S It is known for its unique structure, which includes a piperazine ring substituted with a 2,5-dichlorophenyl group and a sulfonyl group attached to an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(2,5-Dichlorophenyl)piperazin-1-yl]sulfonyl}azepane typically involves the reaction of 2,5-dichlorophenylpiperazine with azepane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-{[4-(2,5-Dichlorophenyl)piperazin-1-yl]sulfonyl}azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or azepane rings are substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups attached to the piperazine or azepane rings.

Scientific Research Applications

1-{[4-(2,5-Dichlorophenyl)piperazin-1-yl]sulfonyl}azepane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-{[4-(2,5-Dichlorophenyl)piperazin-1-yl]sulfonyl}azepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane: This compound has a similar piperazine structure but with different substituents.

    7-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy]-2(1H)-quinolinone: Another compound with a piperazine ring and dichlorophenyl group but with a different overall structure.

Uniqueness

1-{[4-(2,5-Dichlorophenyl)piperazin-1-yl]sulfonyl}azepane is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its sulfonyl group attached to the azepane ring differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

Molecular Formula

C16H23Cl2N3O2S

Molecular Weight

392.3 g/mol

IUPAC Name

1-[4-(2,5-dichlorophenyl)piperazin-1-yl]sulfonylazepane

InChI

InChI=1S/C16H23Cl2N3O2S/c17-14-5-6-15(18)16(13-14)19-9-11-21(12-10-19)24(22,23)20-7-3-1-2-4-8-20/h5-6,13H,1-4,7-12H2

InChI Key

OUAJJHGTTYVQHP-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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